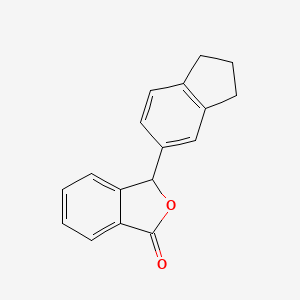

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that combines elements of both indene and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemical Research

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one serves as a valuable building block in synthetic organic chemistry. It is used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can introduce functional groups or modify existing ones to tailor compounds for specific applications .

Research indicates that this compound exhibits potential biological activity. Preliminary studies suggest it may interact with biological macromolecules, potentially influencing pathways related to cell growth and apoptosis. For instance, it has been noted for its antitumor properties by promoting cell cycle arrest in cancer cells . Further investigation is necessary to elucidate the specific mechanisms involved.

Pharmaceutical Applications

The therapeutic potential of this compound is under exploration in the context of various diseases:

- Anticancer Activity: Studies have highlighted its ability to induce apoptosis in breast cancer cells .

- Neurological Disorders: There is ongoing research into its effects on neurodegenerative diseases such as Alzheimer’s disease, where it may alleviate symptoms through modulation of relevant biological pathways .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

1H-Inden-5-ol, 2,3-dihydro-: This compound shares a similar indene structure but lacks the benzofuran moiety.

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride: This compound contains the indene structure with a hydrazine group.

(2,3-dihydro-1H-inden-5-yl)methanamine: This compound features an indene structure with a methanamine group.

Uniqueness

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one is unique due to its combination of indene and benzofuran structures, which may confer distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one, a compound with the CAS number 866050-15-9, is a synthetic organic molecule that integrates the structural features of both indene and benzofuran. This unique combination potentially endows it with diverse biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C17H14O2

- Molecular Weight : 250.29 g/mol

- Structural Characteristics : The compound exhibits a fused bicyclic structure, which is significant for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. Preliminary studies suggest that it may influence signaling pathways related to cancer cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of benzofuran derivatives. A study indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 32 | A2780 (Ovarian) | 12 |

| Compound 33 | A2780 (Ovarian) | 11 |

These findings suggest that modifications in the benzofuran structure can lead to enhanced anticancer efficacy, indicating that this compound may also possess similar properties pending further investigation .

Antimicrobial Activity

Benzofuran derivatives have been documented to exhibit a range of antimicrobial activities. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

- Antitumor Effects : A comprehensive study on benzofuran derivatives demonstrated that specific substitutions at the C-2 position significantly influenced cytotoxicity against cancer cells. The introduction of various functional groups has been shown to enhance the anticancer activity of these compounds .

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, often requiring specific catalysts and solvents to optimize yield and purity. These synthetic routes are crucial for producing compounds for biological testing .

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17-15-7-2-1-6-14(15)16(19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10,16H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGLYMHECAWEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.